1,2-Distearoyl-sn-glycero-3-phosphoethanolamine 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (R)-1,2-distearoylphosphatidylethanolamine zwitterion is an optically active form of 1,2-distearoylphosphatidylethanolamine zwitterion that has (R)-configuration. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine.
Brand Name: Vulcanchem
CAS No.: 1069-79-0
VCID: VC20858784
InChI: InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula: C41H82NO8P
Molecular Weight: 748.1 g/mol

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine

CAS No.: 1069-79-0

Cat. No.: VC20858784

Molecular Formula: C41H82NO8P

Molecular Weight: 748.1 g/mol

* For research use only. Not for human or veterinary use.

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine - 1069-79-0

Specification

Description (R)-1,2-distearoylphosphatidylethanolamine zwitterion is an optically active form of 1,2-distearoylphosphatidylethanolamine zwitterion that has (R)-configuration. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine.
CAS No. 1069-79-0
Molecular Formula C41H82NO8P
Molecular Weight 748.1 g/mol
IUPAC Name 2-azaniumylethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate
Standard InChI InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1
Standard InChI Key LVNGJLRDBYCPGB-LDLOPFEMSA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC
Appearance Unit:100 mgSolvent:nonePurity:98+%Physical solid

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